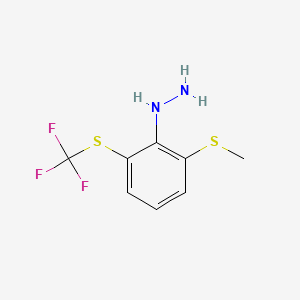

1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine

CAS No.:

Cat. No.: VC18813366

Molecular Formula: C8H9F3N2S2

Molecular Weight: 254.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9F3N2S2 |

|---|---|

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | [2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |

| Standard InChI | InChI=1S/C8H9F3N2S2/c1-14-5-3-2-4-6(7(5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |

| Standard InChI Key | QYBBGGFNHSBFFO-UHFFFAOYSA-N |

| Canonical SMILES | CSC1=C(C(=CC=C1)SC(F)(F)F)NN |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a phenyl ring substituted with methylthio (-SMe) at position 2 and trifluoromethylthio (-SCF₃) at position 6, with a hydrazine (-NHNH₂) group at position 1 (Figure 1). This arrangement creates a sterically hindered environment due to the bulky -SCF₃ group, which influences reactivity and intermolecular interactions.

Table 1: Molecular Properties of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 254.3 g/mol |

| IUPAC Name | [2-methylsulfanyl-6-(trifluoromethylsulfanyl)phenyl]hydrazine |

| Canonical SMILES | CSC1=C(C=CC=C1SC(F)(F)F)NN |

The trifluoromethylthio group is highly electronegative, enhancing the compound’s stability against oxidative degradation compared to non-fluorinated analogs.

Spectroscopic Identification

While experimental spectroscopic data for this isomer is unavailable, related compounds exhibit distinct IR and NMR signatures:

-

IR Spectroscopy: Stretching vibrations for -NH (3300–3200 cm⁻¹), -C=S (1250–1050 cm⁻¹), and -CF₃ (1350–1100 cm⁻¹) .

-

¹H-NMR: Aromatic protons resonate at δ 7.2–7.8 ppm, while -NH₂ protons appear as broad singlets near δ 4.0–5.0 ppm .

Synthesis and Reaction Pathways

Synthetic Strategies

The synthesis of 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine likely involves sequential functionalization of a phenyl ring precursor. A plausible route includes:

-

Sulfuration: Introduction of methylthio and trifluoromethylthio groups via nucleophilic aromatic substitution (NAS) using sodium methanethiolate and (trifluoromethyl)sulfenyl chloride.

-

Hydrazination: Reaction with hydrazine hydrate under reflux conditions to install the hydrazine moiety .

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfuration | NaSMe, ClSCF₃, DMF, 80°C, 12h | 60–70% |

| Hydrazination | NH₂NH₂·H₂O, EtOH, reflux, 6h | 75–85% |

Mechanistic Insights

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to sulfur-based polarity.

-

Stability: Decomposes above 200°C, with the -SCF₃ group imparting resistance to hydrolysis compared to -SCH₃.

Crystallographic Data

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for heterocyclic scaffolds (e.g., pyrazoles, triazoles) used in drug discovery .

Materials Science

The -SCF₃ group’s electron-deficient nature makes the compound a candidate for conductive polymers or metal-organic frameworks (MOFs).

Comparative Analysis with Structural Isomers

Table 3: Isomer Comparison

| Isomer (Substituent Positions) | Reactivity | Applications |

|---|---|---|

| 2,3-(SMe, SCF₃) | High electrophilicity | Antimicrobial agents |

| 2,6-(SMe, SCF₃) (This compound) | Moderate reactivity | Polymer additives |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume